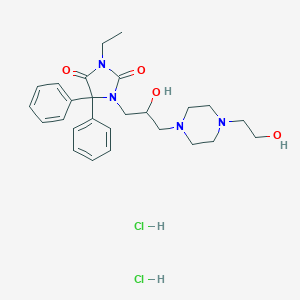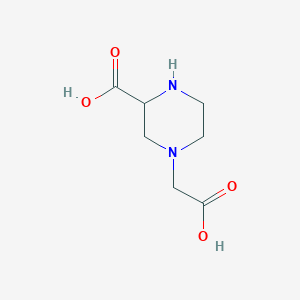
4-(Carboxymethyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethyl)piperazine-2-carboxylic acid (CMP) is a derivative of piperazine and is widely used in the field of biochemistry and medicinal chemistry. It is a carboxylic acid that has two carboxyl groups, which makes it an important compound for various applications. CMP has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
4-(Carboxymethyl)piperazine-2-carboxylic acid acts as a chelating agent for metal ions, which makes it an important compound for various biochemical reactions. 4-(Carboxymethyl)piperazine-2-carboxylic acid forms a complex with metal ions, which stabilizes the metal ion and prevents it from reacting with other molecules. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also act as a proton donor or acceptor, depending on the pH of the solution.
Effets Biochimiques Et Physiologiques
4-(Carboxymethyl)piperazine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. 4-(Carboxymethyl)piperazine-2-carboxylic acid has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Carboxymethyl)piperazine-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(Carboxymethyl)piperazine-2-carboxylic acid is also a relatively inexpensive compound, which makes it an attractive option for use in research. However, 4-(Carboxymethyl)piperazine-2-carboxylic acid has some limitations as well. It has a low solubility in water, which can make it difficult to use in aqueous solutions. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also form complexes with other molecules, which can interfere with the results of experiments.
Orientations Futures
There are several future directions for research on 4-(Carboxymethyl)piperazine-2-carboxylic acid. One area of research is the development of new methods for the synthesis of 4-(Carboxymethyl)piperazine-2-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 4-(Carboxymethyl)piperazine-2-carboxylic acid, especially in the treatment of cancer. Additionally, research could be conducted to investigate the role of 4-(Carboxymethyl)piperazine-2-carboxylic acid in various biochemical pathways and to identify new targets for drug development.
Méthodes De Synthèse
4-(Carboxymethyl)piperazine-2-carboxylic acid can be synthesized by the reaction of piperazine with chloroacetic acid. The reaction takes place in an aqueous solution at a temperature of 80-90°C. The product is then purified by recrystallization. The yield of 4-(Carboxymethyl)piperazine-2-carboxylic acid synthesis is high, and the purity of the product is also high.
Applications De Recherche Scientifique
4-(Carboxymethyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research. It is used as a chelating agent for metal ions, especially for zinc and copper ions. 4-(Carboxymethyl)piperazine-2-carboxylic acid can also be used as a buffer in biochemical experiments because it has a pKa value of 6.2. 4-(Carboxymethyl)piperazine-2-carboxylic acid is also used as a building block for the synthesis of various peptides and proteins.
Propriétés
Numéro CAS |
100828-24-8 |
|---|---|
Nom du produit |
4-(Carboxymethyl)piperazine-2-carboxylic acid |
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
4-(carboxymethyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c10-6(11)4-9-2-1-8-5(3-9)7(12)13/h5,8H,1-4H2,(H,10,11)(H,12,13) |
Clé InChI |
MJNNLNHBBKKFFN-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)C(=O)O)CC(=O)O |
SMILES canonique |
C1CN(CC(N1)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



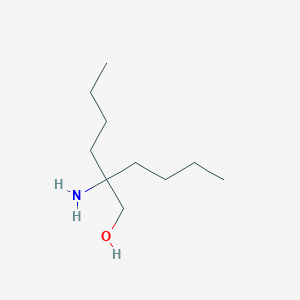
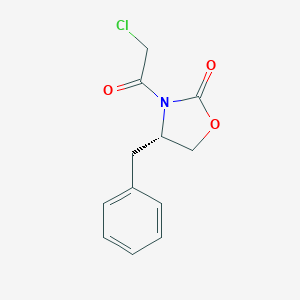
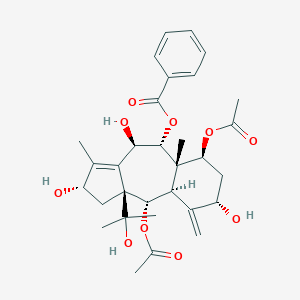
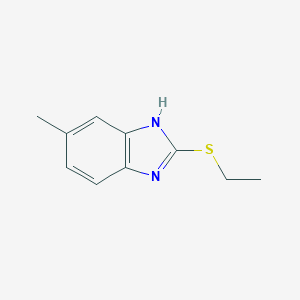
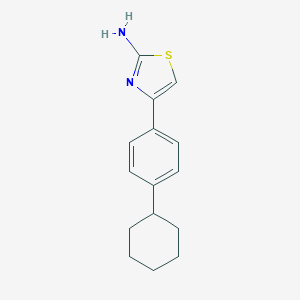
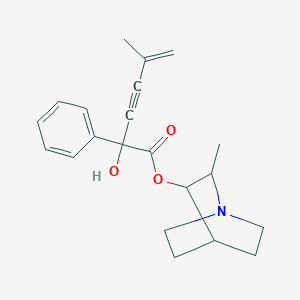
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
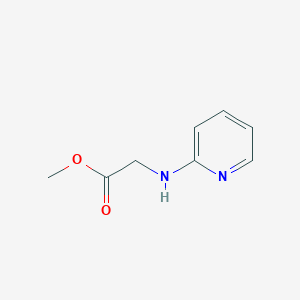
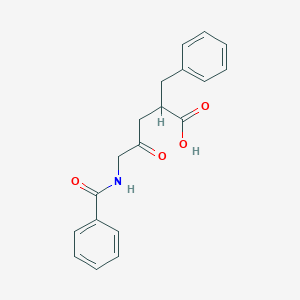
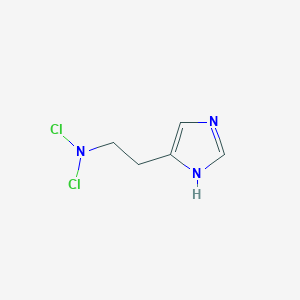
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
